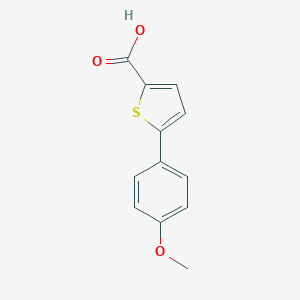

5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTXZWKQUHETLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377320 | |

| Record name | 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116016-56-9 | |

| Record name | 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a versatile organic compound that has garnered interest in various scientific fields, including medicinal chemistry, materials science, and organic electronics.[1][2] Its unique molecular architecture, featuring a thiophene carboxylic acid moiety linked to a methoxyphenyl group, imparts a range of chemical and biological properties. This document provides a comprehensive overview of the known chemical properties, experimental protocols, and potential biological activities of this compound, tailored for a scientific audience.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₃S | [1][3] |

| Molecular Weight | 234.27 g/mol | [1][3] |

| CAS Number | 116016-56-9 | [1] |

| Appearance | Solid (form may vary) | N/A |

| Melting Point | 202-204 °C | N/A |

| Boiling Point | 425.5 ± 40.0 °C (Predicted) | N/A |

| Density | 1.296 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 3.62 ± 0.10 (Predicted) | N/A |

| Solubility | Soluble in organic solvents. | [1] |

Note: Predicted values are based on computational models and may differ from experimental values.

Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and methoxyphenyl rings, as well as the methoxy and carboxylic acid protons.

-

Aromatic Protons (Thiophene Ring): Two doublets in the region of 7.0-8.0 ppm, showing coupling characteristic of 2,5-disubstituted thiophenes.

-

Aromatic Protons (Methoxyphenyl Ring): Two doublets in the region of 6.8-7.8 ppm, characteristic of a para-substituted benzene ring.

-

Methoxy Protons (-OCH₃): A singlet around 3.8 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above 10 ppm, which is exchangeable with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

-

Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm), corresponding to the carbons of the thiophene and methoxyphenyl rings. The carbon attached to the oxygen of the methoxy group will be significantly downfield.

-

Methoxy Carbon (-OCH₃): A signal around 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹.

-

C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic): Signals above 3000 cm⁻¹.

-

C-S Stretch (Thiophene): Typically a weak band in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Molecular Ion (M⁺): A peak at m/z = 234.

-

Key Fragments: Expect to see fragments corresponding to the loss of the carboxylic acid group (-COOH, m/z = 189) and further fragmentation of the aromatic rings.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general procedure based on the widely used Suzuki-Miyaura cross-coupling reaction is provided below. This is a representative method and may require optimization.

Synthesis via Suzuki-Miyaura Coupling (Representative Protocol)

This reaction couples a thiophene boronic acid derivative with a halo-anisole derivative.

Materials:

-

5-(dihydroxyboryl)thiophene-2-carboxylic acid

-

4-bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-(dihydroxyboryl)thiophene-2-carboxylic acid (1.0 eq) and 4-bromoanisole (1.1 eq) in a mixture of 1,4-dioxane and water.

-

Add sodium carbonate (2.0 eq) to the mixture.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization (General Protocol)

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and requires experimental determination. A solvent pair system, such as ethanol/water or toluene/hexane, is often effective.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol).

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Slowly add a solvent in which the compound is poorly soluble (e.g., water) until the solution becomes cloudy.

-

Reheat the mixture until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.

-

Dry the crystals in a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC) (Representative Method)

HPLC can be used to assess the purity of the synthesized compound.

Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Potential Biological Activity and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[4][5] While the specific biological targets and signaling pathways for this compound have not been elucidated in the available literature, its structural motifs suggest potential interactions with pathways commonly implicated in these diseases.

Hypothetical Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition

Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] This pathway is a central regulator of the inflammatory response. A plausible, though unconfirmed, mechanism of action for this compound could involve the modulation of this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Disclaimer: The provided experimental protocols are representative examples based on common laboratory practices for similar compounds and may require optimization for this compound. The depicted signaling pathway represents a plausible mechanism of action based on the activities of structurally related thiophene derivatives and has not been experimentally validated for this specific compound. Researchers should consult peer-reviewed literature for the most current and specific methodologies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. FCKeditor - Resources Browser [diarydirectory.com]

- 3. 5-(4-METHOXYPHENYL)-2-THIOPHENECARBOXYLIC ACID | 116016-56-9 [chemicalbook.com]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-methoxyphenyl)thiophene-2-carboxylic acid

CAS Number: 116016-56-9

This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, a versatile heterocyclic compound with significant applications in materials science and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key areas of application.

Chemical and Physical Properties

This compound is a stable organic compound, typically appearing as a solid. It is characterized by a thiophene ring substituted with a carboxylic acid group at the 2-position and a 4-methoxyphenyl group at the 5-position. Its solubility in organic solvents makes it a valuable building block in various synthetic processes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 116016-56-9 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₃S | [1][2] |

| Molecular Weight | 234.27 g/mol | [1][2] |

| IUPAC Name | This compound | |

| SMILES | COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O | [3] |

| InChI Key | XLTXZWKQUHETLK-UHFFFAOYSA-N | [3] |

| Storage Conditions | 0-8°C | [1] |

Note: Specific spectral data and melting point for this compound are not consistently available in the public domain and should be determined experimentally upon synthesis.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving a Suzuki cross-coupling reaction followed by hydrolysis. This method offers a versatile and efficient route to the target molecule.

Logical Synthesis Workflow

The general synthetic strategy involves the coupling of a boronic acid with a halogenated thiophene derivative, a common and powerful method for forming carbon-carbon bonds.

Caption: General two-step synthesis of the target compound.

Experimental Protocol: Suzuki Cross-Coupling (General Procedure)

This protocol is based on established methods for Suzuki reactions involving thiophene derivatives.

-

Reaction Setup: In a round-bottom flask, combine methyl 5-bromothiophene-2-carboxylate (1 equivalent), 4-methoxyphenylboronic acid (1.2-1.5 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium phosphate).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 100°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate.

Experimental Protocol: Hydrolysis

-

Reaction Setup: Dissolve the purified methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Reaction Conditions: Heat the mixture to reflux and stir until the starting material is fully consumed, as indicated by TLC.

-

Workup: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Applications and Research Areas

The unique electronic and structural properties of this compound make it a compound of interest in several high-technology and biomedical fields.[1]

Caption: Key application areas of the title compound.

-

Organic Electronics: This compound serves as a crucial building block for the synthesis of organic semiconductors.[1] Its thiophene core provides excellent charge transport properties, while the methoxyphenyl group can be used to tune the electronic characteristics and morphology of the resulting materials. These are essential for developing flexible and lightweight electronic devices like organic light-emitting diodes (OLEDs).

-

Pharmaceuticals: In medicinal chemistry, it is utilized as a scaffold for the synthesis of novel therapeutic agents. The thiophene ring is a well-known bioisostere for the phenyl ring and is present in numerous approved drugs. The carboxylic acid functionality provides a handle for further chemical modifications to enhance biological activity and pharmacokinetic properties.

-

Materials Science: It is employed in the formulation of advanced materials, including conductive polymers. These polymers have potential applications in sensors, energy storage devices, and antistatic coatings.

-

Photovoltaics: The compound plays a role in the development of organic solar cells by contributing to the synthesis of donor or acceptor materials that improve light absorption and energy conversion efficiency.

Potential Metabolic Pathways and Toxicological Considerations

Thiophene-containing compounds, while valuable, are known to be potential structural alerts in drug development. Their metabolism, primarily mediated by cytochrome P450 enzymes in the liver, can lead to the formation of reactive metabolites.

Caption: Bioactivation pathway of thiophene-containing drugs.

The thiophene ring can be oxidized to form highly reactive thiophene S-oxides or thiophene epoxides. These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins, which can lead to cellular damage and, in some cases, drug-induced hepatotoxicity. Therefore, any drug candidate containing a thiophene moiety, including derivatives of this compound, should be carefully evaluated for its bioactivation potential during preclinical development.

References

Unveiling the Biological Potential of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific quantitative biological activity data, detailed experimental protocols, or defined signaling pathway interactions for 5-(4-methoxyphenyl)thiophene-2-carboxylic acid. This technical guide, therefore, provides an in-depth overview of the known biological activities of structurally related thiophene-2-carboxylic acid derivatives to infer the potential therapeutic avenues for the target compound. The experimental protocols and signaling pathways described are representative of those used to evaluate this class of molecules.

Introduction

Thiophene-containing compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The thiophene ring serves as a versatile scaffold in the design of novel therapeutic agents. The subject of this guide, this compound, possesses the key structural features of this class and is explored in medicinal chemistry for its potential therapeutic properties. Its structural stability and reactivity make it a prime candidate for further investigation in drug design and development[1]. This document summarizes the known biological activities of closely related thiophene derivatives, providing a foundation for future research into this compound.

Potential Biological Activities

Derivatives of thiophene-2-carboxylic acid have demonstrated a broad spectrum of pharmacological effects, suggesting that this compound may exhibit similar properties. These activities include:

-

Anticancer Activity: Numerous thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.

-

Anti-inflammatory Activity: The thiophene scaffold is a core component of several known anti-inflammatory agents. These compounds often exert their effects through the inhibition of inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating pro-inflammatory signaling pathways like NF-κB and MAPK.

-

Antimicrobial Activity: Thiophene derivatives have shown promise as antibacterial and antifungal agents. Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

-

Enzyme Inhibition: The structural features of thiophene-2-carboxylic acids make them suitable candidates for the design of specific enzyme inhibitors. As an example, a series of thiophene-2-carboxylic acids were identified as a new class of D-amino acid oxidase (DAO) inhibitors.

Quantitative Data for Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the biological activity data for several thiophene derivatives that are structurally related to this compound.

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | A549 (Lung Carcinoma) | Not specified, but identified as most potent | [2] |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | --- | COX-2: 5.45 | [3] |

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | Enzyme/Assay | IC50 (µM) | Reference |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-1 | 45.62 | [3] |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | COX-2 | 5.45 | [3] |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 5-LOX | 4.33 | [3] |

Table 3: Antimicrobial Activity of Thiophene Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone | S. aureus (Pan-susceptible) | 0.5 - 2.0 | [4] |

| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone | S. aureus (MRSA) | 1.0 - 16.0 | [4] |

| 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone | S. aureus (VRSA) | 4.0 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of the biological activity of thiophene derivatives. These protocols can be adapted for the investigation of this compound.

Cell Viability Assessment by MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

Materials:

-

Thiophene derivative of interest

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 9-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in the complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration used for the compound dilutions.

-

Incubation: Incubate the plates for another 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro COX-1/COX-2 and 5-LOX Inhibitory Activity Assay

This protocol is used to determine the inhibitory effect of a compound on key enzymes in the inflammatory pathway.

Materials:

-

COX-1 and COX-2 enzymes

-

5-LOX enzyme

-

Arachidonic acid (substrate)

-

Test compound (thiophene derivative)

-

Appropriate buffers and co-factors

-

Detection reagents (e.g., for measuring prostaglandin or leukotriene production)

-

Microplate reader or other suitable detection instrument

Procedure:

-

Enzyme Preparation: Prepare the COX-1, COX-2, and 5-LOX enzymes in their respective assay buffers.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction wells. Include a known inhibitor as a positive control (e.g., celecoxib for COX-2, NDGA for 5-LOX) and a vehicle control.

-

Pre-incubation: Pre-incubate the enzyme with the test compound for a specified time to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a set period.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (e.g., PGE2 for COX assays, LTB4 for 5-LOX assay) using a suitable detection method (e.g., ELISA, fluorescence-based assay).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 values.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Test compound (thiophene derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Potential Mechanisms of Action

The biological effects of thiophene derivatives are often mediated through their interaction with key cellular signaling pathways. Based on the activities of related compounds, this compound could potentially modulate pathways such as NF-κB and MAPK, which are central to inflammation and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses, as well as cell survival and proliferation. Its dysregulation is implicated in many chronic inflammatory diseases and cancers. Bioactive compounds can inhibit this pathway at various points.

Caption: Potential inhibition points of thiophene derivatives in the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. It is frequently dysregulated in cancer and inflammatory conditions.

Caption: Potential points of intervention for thiophene derivatives in the MAPK/ERK pathway.

Conclusion and Future Directions

While this compound holds promise as a bioactive molecule based on the activities of its structural analogs, there is a clear need for dedicated experimental investigation. Future research should focus on a comprehensive evaluation of its cytotoxic, anti-inflammatory, and antimicrobial properties. Determining its specific molecular targets and elucidating its effects on key signaling pathways will be crucial for understanding its therapeutic potential. The protocols and data presented in this guide provide a solid framework for initiating such studies and unlocking the full potential of this and other related thiophene derivatives in drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid Derivatives and Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, its derivatives, and analogs, focusing on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the field of medicinal chemistry and drug development, offering insights into a promising class of compounds with potential therapeutic applications.

Introduction

Thiophene-based compounds are a well-established class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[1][2] The thiophene ring is considered a bioisostere of the benzene ring and is a key structural motif in several approved drugs. The introduction of various substituents onto the thiophene core allows for the fine-tuning of their biological activity and pharmacokinetic properties.

Among the vast array of thiophene derivatives, this compound stands out as a particularly interesting scaffold. The presence of the methoxyphenyl group can enhance interactions with biological targets and improve metabolic stability.[2] This guide will delve into the synthesis, biological evaluation, and potential mechanisms of action of this specific class of compounds, providing a foundation for further research and development.

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective approach involves a multi-step synthesis starting from readily available starting materials. Below is a detailed, generalized experimental protocol for the synthesis of the core compound, which can be adapted for the synthesis of various analogs.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route based on established methodologies for the synthesis of similar thiophene derivatives.

Step 1: Synthesis of 5-(4-methoxyphenyl)thiophene-2-carbaldehyde

-

Reaction: Vilsmeier-Haack formylation of 2-(4-methoxyphenyl)thiophene.

-

Reagents and Materials:

-

2-(4-methoxyphenyl)thiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate solution

-

Ice bath

-

Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware.

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-(4-methoxyphenyl)thiophene in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a pre-mixed solution of DMF and POCl₃ (Vilsmeier reagent) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-(4-methoxyphenyl)thiophene-2-carbaldehyde.

-

Step 2: Oxidation to this compound

-

Reaction: Oxidation of the aldehyde to a carboxylic acid.

-

Reagents and Materials:

-

5-(4-methoxyphenyl)thiophene-2-carbaldehyde

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agents (e.g., Jones reagent)

-

Acetone or a suitable solvent

-

Sulfuric acid (for acidification)

-

Sodium bisulfite solution

-

-

Procedure:

-

Dissolve the 5-(4-methoxyphenyl)thiophene-2-carbaldehyde in acetone in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring.

-

After the addition, allow the mixture to stir at room temperature until the purple color of the permanganate disappears.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

-

If necessary, decolorize the solution with a small amount of sodium bisulfite solution.

-

Collect the precipitated product by filtration, wash with cold water, and dry to yield this compound.

-

Biological Activities and Data Presentation

Derivatives of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and anti-inflammatory agents. The following sections summarize the available quantitative data for structurally related compounds to provide a comparative overview.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiophene derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The tables below present IC₅₀ values for various thiophene analogs.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Analog 1 | 2-amino-5-phenylthiophene-3-carboxylic acid derivative | Mycobacterium tuberculosis | 1.9 - 7.7 | [3] |

| Analog 2 | Thiophene-2-carboxamide derivative | HepG2 | 30 µg/mL (viability) | [4] |

| Analog 3 | Fused thiophene derivative | HeLa | 12.61 µg/mL | [5] |

| Analog 4 | Fused thiophene derivative | HepG2 | 33.42 µg/mL | [5] |

| Analog 5 | Bis-chalcone with thiophene | A549 | 41.99 | [6] |

| Analog 6 | Bis-chalcone with thiophene | HCT116 | >100 | [6] |

Note: The presented data is for analogous compounds and not for this compound itself, for which specific public data is limited.

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives is often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and to reduce the production of inflammatory mediators.

| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |

| Analog 7 | 2,3,4-trisubstituted thiophene | COX-2 | 5.45 | [7] |

| Analog 8 | 2,3,4-trisubstituted thiophene | 5-LOX | 4.33 | [7] |

| Analog 9 | Thiazolo-thiophene derivative | 5-LOX | ~57% inhibition at 100 µg/mL | [1] |

| Analog 10 | 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative | 5-LOX | Submicromolar | [8] |

| Analog 11 | 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative | COX-1 | Submicromolar | [8] |

Note: The presented data is for analogous compounds and not for this compound itself, for which specific public data is limited.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound derivatives, standardized in vitro assays are employed. The following are detailed protocols for key experiments.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[9][10]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

-

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.

-

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer

-

Test compound (this compound derivative)

-

Reference COX-2 inhibitor (e.g., Celecoxib)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and the COX-2 enzyme in a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a positive control (reference inhibitor) and a negative control (vehicle).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

Signaling Pathways and Mechanistic Insights

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related thiophene derivatives suggest potential mechanisms of action, particularly in the context of inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[11] Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. Some thiophene derivatives have been shown to inhibit the NF-κB pathway.[12]

Caption: Postulated inhibition of the NF-κB signaling pathway by a thiophene derivative.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the key experimental protocols described in this document.

References

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. researchgate.net [researchgate.net]

- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient synthesis and 5-LOX/COX-inhibitory activity of some 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Theoretical Investigation of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a molecule of significant interest, holding potential applications in both medicinal chemistry and materials science.[1] Its structural composition, featuring a thiophene-2-carboxylic acid core coupled with a methoxyphenyl group, suggests a potential for diverse biological interactions and favorable electronic properties. Thiophene derivatives are known for a wide range of pharmacological activities, and theoretical studies are crucial in elucidating the structure-activity relationships that govern their efficacy.[2]

This technical guide provides an in-depth overview of the standard theoretical methodologies employed to characterize this compound at a molecular level. While comprehensive theoretical data for this specific molecule is not extensively published, this document outlines the established computational protocols based on studies of closely related thiophene derivatives. The guide will detail the computational methods, present the expected data in a structured format, and visualize the typical workflow for such a theoretical analysis.

Core Theoretical Concepts

Theoretical studies of molecules like this compound primarily revolve around two powerful computational techniques: Density Functional Theory (DFT) and Molecular Docking.

-

Density Functional Theory (DFT): A quantum mechanical method used to investigate the electronic structure of many-body systems.[3] It is widely used to predict a molecule's optimized geometry, vibrational frequencies (correlating to an IR spectrum), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and stability.[2]

-

Molecular Docking: A computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug development, this technique is invaluable for predicting the binding affinity and interaction of a small molecule (ligand), such as our compound of interest, with the active site of a target protein. This helps in understanding the potential mechanism of action and in screening for potential drug candidates.[4][5]

Methodologies and Protocols

The following sections describe the detailed computational protocols that would be applied to a theoretical study of this compound, based on established methods for analogous compounds.[3][6][7]

Density Functional Theory (DFT) Calculations

The primary objective of this protocol is to determine the molecule's most stable three-dimensional conformation and its intrinsic electronic properties.

Experimental Protocol:

-

Initial Structure Creation: The 3D structure of this compound is drawn using molecular building software like GaussView.

-

Geometry Optimization: The initial structure is then optimized using the Gaussian 09 or a similar software package. The optimization is typically performed using DFT with the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional and a 6-311+G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311+G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental FT-IR spectra.

-

Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to understand intramolecular charge transfer, donor-acceptor interactions, and the stabilization energy associated with electron delocalization.

Molecular Docking Studies

This protocol aims to predict the binding mode and affinity of this compound to a specific biological target.

Experimental Protocol:

-

Ligand Preparation: The DFT-optimized 3D structure of this compound is saved in a suitable format (e.g., .pdb or .mol2).

-

Protein Target Selection and Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Docking Simulation: Software such as AutoDock or Hex is used to perform the docking calculations. The prepared ligand is docked into the defined active site of the target protein. The simulation explores various possible conformations and orientations of the ligand within the binding site.

-

Analysis of Results: The results are analyzed based on the binding energy (or docking score), which indicates the strength of the interaction, and the specific hydrogen bonds, and hydrophobic interactions formed between the ligand and the amino acid residues of the protein. Visualization software like Discovery Studio or PyMOL is used to examine the binding pose.

Data Presentation

Quantitative data from these theoretical studies are best presented in structured tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (B3LYP/6-311+G(d,p)) (Note: The following values are hypothetical examples for illustrative purposes.)

| Parameter | Bond/Angle | Length (Å) / Angle (°) |

| Bond Length | C1-C2 | 1.38 |

| C2-S1 | 1.75 | |

| C5-C6 (Inter-ring) | 1.45 | |

| C9-O1 | 1.22 | |

| Bond Angle | C1-C2-S1 | 111.5 |

| C2-S1-C5 | 92.1 | |

| C4-C5-C6 | 125.0 | |

| Dihedral Angle | C1-C2-S1-C5 | 0.5 |

| C4-C5-C6-C7 | 35.2 |

Table 2: Calculated Electronic Properties (B3LYP/6-311+G(d,p)) (Note: The following values are hypothetical examples for illustrative purposes.)

| Property | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap (ΔE) | 4.10 |

| Ionization Potential | 6.25 |

| Electron Affinity | 2.15 |

Table 3: Molecular Docking Results against a Target Protein (e.g., Cyclooxygenase-2) (Note: The following values are hypothetical examples for illustrative purposes.)

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | -8.5 | TYR 385, ARG 120, SER 530 | 2 (with ARG 120, SER 530) |

| Ibuprofen (Reference) | -7.9 | TYR 385, ARG 120, SER 530 | 2 (with ARG 120, SER 530) |

Visualization of Workflow

The logical flow of a theoretical investigation can be visualized to provide a clear overview of the process.

Conclusion

Theoretical studies provide indispensable insights into the properties of this compound at the atomic level. Through the application of Density Functional Theory, one can rigorously characterize its structural and electronic features, predicting its stability, reactivity, and spectroscopic signatures. Furthermore, molecular docking simulations offer a powerful tool to explore its potential as a therapeutic agent by predicting its interactions with specific biological targets. The methodologies and workflows detailed in this guide represent a robust framework for the computational investigation of this promising molecule, paving the way for its rational application in drug design and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid, a versatile heterocyclic compound with significant potential in organic electronics, materials science, and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and experimental protocols required to thoroughly characterize its physicochemical properties.

Core Physicochemical Properties

This compound (CAS No. 116016-56-9) possesses a molecular formula of C₁₂H₁₀O₃S and a molecular weight of 234.27 g/mol . Its structure, featuring a thiophene carboxylic acid moiety linked to a methoxyphenyl group, suggests good solubility in organic solvents and inherent stability, making it an attractive candidate for various applications.[1] The carboxylic acid group allows for pH-dependent aqueous solubility, while the thiophene ring contributes to its aromatic stability.

Table 1: Physicochemical Identifiers of this compound

| Property | Value |

| CAS Number | 116016-56-9 |

| Molecular Formula | C₁₂H₁₀O₃S |

| Molecular Weight | 234.27 g/mol |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and application. For this compound, a comprehensive solubility assessment should cover both aqueous and organic solvents.

Aqueous Solubility

The aqueous solubility of carboxylic acids is highly dependent on the pH of the medium. The acidic proton of the carboxyl group can dissociate, leading to a more soluble carboxylate anion at higher pH values.

Table 2: Proposed Solvents for Solubility Determination

| Solvent Type | Examples |

| Aqueous Buffers | Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4) |

| Organic Solvents | Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetone, Acetonitrile |

Experimental Protocols for Solubility Determination

Two common methods for determining solubility in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay: This high-throughput method is suitable for early-stage drug discovery and involves dissolving the compound in an organic solvent (typically DMSO) before dilution into an aqueous buffer.[2][3][4][5]

Experimental Protocol: Kinetic Solubility by Shake-Flask Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Sample Preparation: In duplicate, add a small volume (e.g., 10 µL) of the stock solution to a larger volume (e.g., 490 µL) of the desired aqueous buffer in a microtiter plate or vial.

-

Equilibration: Seal the plate or vial and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[4]

-

Separation of Undissolved Solid: Centrifuge the samples at high speed or filter through a solubility filter plate to remove any precipitate.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS. A calibration curve with known concentrations of the compound should be prepared in the same buffer.

Thermodynamic Solubility Assay: This method measures the equilibrium solubility of a compound in its solid state and is crucial for lead optimization and formulation development.

Experimental Protocol: Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation and Quantification: Follow steps 4 and 5 from the kinetic solubility protocol.

Stability Profile

Assessing the stability of this compound is crucial to understand its shelf-life and potential degradation pathways under various stress conditions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[6][7]

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Setup |

| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M NaOH at room temperature |

| Oxidation | 3% H₂O₂ at room temperature |

| Thermal Stress | Solid compound at high temperature (e.g., 105°C) |

| Photostability | As per ICH Q1B guidelines |

Experimental Protocols for Stability Assessment

Photostability Testing (ICH Q1B):

The International Council for Harmonisation (ICH) guideline Q1B provides a standardized protocol for photostability testing.[8][9][10][11][12]

Experimental Protocol: Photostability

-

Sample Preparation: Prepare samples of the solid compound and in a suitable solvent.

-

Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][12]

-

Dark Control: Store a set of control samples, protected from light, under the same temperature and humidity conditions.

-

Analysis: After exposure, analyze both the exposed and control samples for any degradation using a stability-indicating HPLC method.

Thermal Stability Analysis (TGA/DSC):

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are valuable techniques for assessing thermal stability.[13][14][15] TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Place a small, accurately weighed amount of the compound into a TGA/DSC pan.

-

TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) and record the mass loss as a function of temperature.

-

DSC Analysis: Heat the sample under a controlled atmosphere and record the heat flow to determine melting point, and other thermal events.

Analytical Methods for Quantification

A robust and validated analytical method is essential for accurate quantification in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.

Table 4: Example HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and water with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis scan of the compound |

| Injection Volume | 10 µL |

Conclusion

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. fpe.umd.edu [fpe.umd.edu]

- 14. mt.com [mt.com]

- 15. iitk.ac.in [iitk.ac.in]

The Evolving Landscape of Thiophene-2-Carboxylic Acid Derivatives: A Technical Guide to a Privileged Scaffold

For Immediate Release

A deep dive into the synthesis, biological evaluation, and therapeutic potential of thiophene-2-carboxylic acid and its derivatives reveals a scaffold of significant interest to researchers, scientists, and drug development professionals. This technical guide consolidates key findings, presents quantitative data in a comparative format, and provides detailed experimental methodologies for the synthesis and evaluation of these promising compounds.

Thiophene-2-carboxylic acid, a five-membered heterocyclic compound, and its derivatives have garnered substantial attention in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents.[1][3][4][5] The thiophene ring is considered a bioisostere of the benzene ring, offering similar physicochemical properties while presenting unique opportunities for molecular interactions and metabolic pathways.[1] This versatility has led to the incorporation of the thiophene moiety in several FDA-approved drugs.[2][3]

This guide provides an in-depth review of the current state of research on thiophene-2-carboxylic acid derivatives, focusing on their synthesis, mechanisms of action, and therapeutic applications.

Synthesis of Thiophene-2-Carboxylic Acid Derivatives

The synthesis of thiophene-2-carboxylic acid derivatives often begins with commercially available starting materials, with various methods employed to introduce diverse functionalities. Key synthetic strategies include the Gewald reaction for the preparation of 2-aminothiophenes, and standard organic reactions for the formation of amides and esters from the carboxylic acid group.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to polysubstituted 2-aminothiophenes.[5][6]

Materials:

-

An appropriate ketone or aldehyde

-

An α-cyanoester (e.g., ethyl cyanoacetate or malononitrile)

-

Elemental sulfur

-

A base (e.g., morpholine, piperidine, or triethylamine)

-

A suitable solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

A mixture of the ketone/aldehyde (1 equivalent), α-cyanoester (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in the chosen solvent.

-

The base (0.5-1.5 equivalents) is added to the mixture.

-

The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon the addition of water or by column chromatography.

-

The structure of the synthesized 2-aminothiophene is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

Thiophene-2-carboxylic acid derivatives have been extensively evaluated for a variety of biological activities, with promising results in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene-2-carboxylic acid derivatives against a range of cancer cell lines.[7][8][9] The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2/AKT pathway, and the induction of apoptosis.[10][11]

Table 1: In Vitro Anticancer Activity of Selected Thiophene-2-Carboxylic Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamides | Hep3B | 5.46 | [8] |

| Thiophene Carboxamides | A375, HT-29, MCF-7 | Promising cytotoxicity | [7] |

| Fused Thiophenes | HepG2 | 3.105 | [10] |

| Fused Thiophenes | PC-3 | 2.15 | [10] |

| Thiophene Derivatives | HeLa | 12.61 (µg/mL) | [9] |

| Thiophene Derivatives | HepG2 | 33.42 (µg/mL) | [9] |

Experimental Protocol: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[12][13]

Materials:

-

Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Thiophene-2-carboxylic acid derivative test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Thiophene-2-carboxylic acid derivatives have also shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4][14][15]

Table 2: In Vitro Antimicrobial Activity of Selected Thiophene-2-Carboxylic Acid Thioureides

| Microbial Strain | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (multi-drug resistant) | 125 - 500 | [14][15] |

| Bacillus subtilis | 7.8 - 125 | [14][15] |

| Gram-negative clinical strains | 31.25 - 250 | [14][15] |

| Fungal strains | 31.25 - 62.5 | [14][15] |

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

-

Bacterial and fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Thiophene-2-carboxylic acid derivative test compounds

-

Sterile 96-well microtiter plates

-

Inoculum of the test microorganism standardized to a 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Specific thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes implicated in disease, including urokinase, D-amino acid oxidase (DAO), and Hepatitis C virus (HCV) NS5B polymerase.[16][17][18]

Table 3: Enzyme Inhibitory Activity of Selected Thiophene-2-Carboxylic Acid Derivatives

| Enzyme Target | Compound Class | IC50 | Reference |

| Urokinase (uPA) | Thiophene-2-carboxamidines | Excellent activity | [16] |

| D-amino acid oxidase (DAO) | Thiophene-2-carboxylic acids | 7.8 µM | [17] |

| D-amino acid oxidase (DAO) | Thiophene-3-carboxylic acids | 4.4 µM | [17] |

| HCV NS5B Polymerase | 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids | Potent inhibitors | [18] |

Experimental Protocol: Urokinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of urokinase, a serine protease involved in cancer invasion and metastasis.

Materials:

-

Human urokinase

-

Chromogenic or fluorogenic urokinase substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.5)

-

Thiophene-2-carboxylic acid derivative test compounds

-

96-well or 384-well plates

-

Microplate reader

Procedure:

-

Add the urokinase enzyme to the wells of the microplate.

-

Add different concentrations of the test compound to the wells and pre-incubate to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance or fluorescence over time, which is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways

The biological effects of thiophene-2-carboxylic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[2][16] Thiophene derivatives with anti-inflammatory properties may exert their effects by modulating this pathway.

Urokinase Plasminogen Activation Signaling Pathway

Urokinase (uPA) and its receptor (uPAR) play a crucial role in extracellular matrix degradation, a process essential for cancer cell invasion and metastasis.[1][4] Inhibitors of this pathway, such as certain thiophene-2-carboxamidines, can block these processes.

Conclusion

Thiophene-2-carboxylic acid and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. The diverse range of biological activities, coupled with accessible synthetic routes, makes these compounds attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable class of molecules. Continued investigation into the structure-activity relationships and mechanisms of action of novel thiophene-2-carboxylic acid derivatives is poised to yield the next generation of innovative therapeutics.

References

- 1. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

- 2. purformhealth.com [purformhealth.com]

- 3. benchchem.com [benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Urokinase Activity Assay Kit (Fluorometric) (ab174098) is not available | Abcam [abcam.com]

- 11. mdpi.com [mdpi.com]

- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. mdpi.com [mdpi.com]

Potential Research Areas for 5-(4-methoxyphenyl)thiophene-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a versatile heterocyclic compound with a chemical structure amenable to diverse pharmacological applications. Its thiophene core, coupled with a methoxyphenyl substituent, presents a scaffold with significant potential in medicinal chemistry. This technical guide delineates promising research avenues for this compound, focusing on its potential as an anticancer and anti-inflammatory agent. While direct and extensive biological data for this specific molecule is nascent in publicly available literature, this document extrapolates from the well-documented activities of structurally similar thiophene derivatives to propose targeted areas of investigation. This guide provides a framework for future research by detailing potential mechanisms of action, proposing relevant experimental protocols, and offering a structured approach to data acquisition and visualization.

Introduction

Thiophene-containing compounds are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The thiophene ring acts as a bioisostere for the benzene ring in many pharmaceuticals, offering modified pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, combines the thiophene-2-carboxylic acid moiety, a known pharmacophore in various bioactive molecules, with a 4-methoxyphenyl group, which can influence receptor binding and metabolic stability. This unique combination makes it a compelling candidate for drug discovery and development.[3] This document serves as a comprehensive resource for researchers, outlining potential therapeutic applications and providing the necessary technical guidance to explore them.

Synthesis of this compound

A robust and efficient synthesis is the first critical step in the investigation of any new chemical entity. Based on established methodologies for similar biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound.[4]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the palladium-catalyzed cross-coupling of a halogenated thiophene-2-carboxylic acid derivative with 4-methoxyphenylboronic acid.

dot

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol

The following is a generalized protocol based on standard Suzuki-Miyaura coupling procedures. Optimization of specific parameters may be required.[4][5]

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromothiophene-2-carboxylic acid (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base, for instance, potassium carbonate (2.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final compound.

Potential Research Area 1: Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[6]

Proposed Mechanism of Action

Based on related compounds, this compound may exert anticancer effects through the induction of apoptosis. This can be investigated by examining key events in the apoptotic cascade.

dot

Caption: Hypothesized apoptotic pathway induced by the compound.

Quantitative Data from Related Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene-based Isoxazoles | MCF-7 (Breast) | 1.91 | [7] |

| Thiophene-bearing Chalcones | HCT-116 (Colon) | 3.73 | [8] |

| Thiophene-bearing Chalcones | A-549 (Lung) | 5.32 | [8] |

Key Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

-

Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Lysis: Treat cells with the compound, harvest, and lyse to release cellular proteins.[9]

-

Substrate Addition: Add a colorimetric or fluorometric substrate for specific caspases (e.g., Caspase-3, -9) to the cell lysate.[10][11]

-

Signal Detection: Measure the absorbance or fluorescence to quantify caspase activity. An increase in signal indicates caspase activation.[12][13]

Potential Research Area 2: Anti-inflammatory Activity